molecular formula C12H15NO4 B12060287 3-Hydroxy Carbofuran-d6

3-Hydroxy Carbofuran-d6

Cat. No.: B12060287
M. Wt: 243.29 g/mol
InChI Key: RHSUJRQZTQNSLL-WFGJKAKNSA-N
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Preparation Methods

The synthesis of 3-Hydroxy Carbofuran-d6 involves the incorporation of deuterium atoms into the carbofuran molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the process generally involves the use of specialized equipment and reagents to ensure the precise incorporation of deuterium atoms.

Chemical Reactions Analysis

3-Hydroxy Carbofuran-d6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

243.29 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(trideuteriomethyl)-3H-1-benzofuran-7-yl] N-methylcarbamate

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i1D3,2D3

InChI Key

RHSUJRQZTQNSLL-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C

Origin of Product

United States

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